Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate
Description
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a quinoline core substituted at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety. The piperidine ring at position 2 of the quinoline is further functionalized with an ethyl carboxylate group at position 4. The ethyl carboxylate group may influence solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-31-25(30)18-12-14-29(15-13-18)22-16-20(19-10-6-7-11-21(19)26-22)24-27-23(28-32-24)17-8-4-3-5-9-17/h3-11,16,18H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVHHSFBSFVWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under acidic or basic conditions.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling reactions: The oxadiazole and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Piperidine incorporation: The final step involves the esterification of the piperidine carboxylate with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or oxadiazole derivatives.
Substitution: Substituted quinoline or oxadiazole derivatives.
Scientific Research Applications
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and molecular properties of the target compound and its analogs:
Key Comparisons
Core Heterocycles
- Quinoline vs. Benzoyl/Phenylprop-en-one: The target compound and Navacaprant utilize a quinoline core, which is advantageous for π-π stacking and intercalation in biological systems. In contrast, A1 (phenylprop-en-one) and the benzoyl-piperidine analog () rely on monocyclic aryl systems, which may reduce planarity and binding affinity .
- 3-Methyl in Navacaprant reduces steric bulk, possibly improving target accessibility.
Piperidine Functionalization
- Ethyl Carboxylate (Target and ): This ester group may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, which could enhance solubility or modify pharmacokinetics.
- Dimethylbenzoyl (): A bulky aromatic substituent that may sterically hinder interactions with certain targets .
Physicochemical Properties
- Molecular Weight : Navacaprant (477.56 g/mol) exceeds the target compound (~424 g/mol), likely due to additional substituents (fluoro, methyl). Lower molecular weight analogs (e.g., : 375.46 g/mol) may exhibit better membrane permeability .
- Lipophilicity: The 3-phenyl-oxadiazole and quinoline core in the target compound suggest moderate lipophilicity, whereas fluorination () may slightly increase LogP .
Biological Activity
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a quinoline moiety linked to a piperidine ring and substituted with a 1,2,4-oxadiazole group, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is believed to play a crucial role in modulating enzyme activity and influencing cellular pathways. For instance, compounds containing oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and have potential as anticancer agents .
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways such as p53 signaling and caspase activation . For example, one study reported that specific oxadiazole derivatives increased p53 expression levels and promoted apoptosis in MCF-7 breast cancer cells.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications on the oxadiazole ring significantly affect the biological activity of the compound. For instance:
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine | 0.263 | Moderate activity against P. falciparum |
| 3-Pyridyl variant | 0.123 | Reduced activity compared to parent compound |
| Methyl-substituted derivative | 0.019 | Increased activity indicating beneficial steric effects |
These findings suggest that the electronic properties and steric hindrance introduced by different substituents on the oxadiazole ring can enhance or diminish efficacy against specific biological targets .
Antimalarial Activity
A recent study focused on the antimalarial properties of related compounds revealed that certain oxadiazole derivatives exhibited potent activity against Plasmodium falciparum, with EC50 values significantly lower than traditional antimalarial drugs. The study highlighted the importance of the oxadiazole moiety in enhancing bioactivity and suggested further exploration into its mechanism of action .
Anticancer Properties
Another investigation into the anticancer potential of related oxadiazole compounds demonstrated their ability to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active compound showed nanomolar inhibition against CA IX, a target often overexpressed in tumors . This suggests that this compound may also possess similar properties warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
